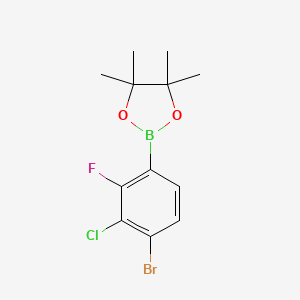

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C12H14BBrClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms, and the boronic acid is esterified with pinacol. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-3-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester is a key intermediate in Suzuki-Miyaura couplings, where it facilitates carbon-carbon bond formation with aryl/heteroaryl halides or triflates. The reaction proceeds via a palladium-catalyzed mechanism:

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine substituents can act as leaving groups under SNAr conditions:

-

Conditions : Reactions require electron-deficient aromatic rings, polar aprotic solvents (e.g., DMF), and nucleophiles (e.g., amines, alkoxides).

-

Regioselectivity : Substitution occurs preferentially at the bromine (para to boron) due to its lower electronegativity compared to chlorine and fluorine.

-

Application : Bromine displacement with methoxy groups has been utilized to synthesize agrochemical precursors .

Transesterification and Boron Modification

The pinacol ester group can undergo exchange reactions:

-

Transesterification : Reacting with diols (e.g., 1,3-propanediol) under acidic conditions yields alternative boronic esters, altering solubility and reactivity .

-

Hydrolysis : Acidic or basic hydrolysis converts the ester to the free boronic acid, which is more reactive but less stable.

Halogen Exchange Reactions

The bromine atom can participate in metal-mediated exchanges:

-

Buchwald-Hartwig Amination : Palladium catalysts enable substitution of bromine with amines, forming aryl amines.

-

Ullmann-Type Coupling : Copper catalysts facilitate coupling with phenols or thiols at the bromine site.

Stability and Reactivity Considerations

Hazard and Handling

科学研究应用

2.1. Cross-Coupling Reactions

One of the primary applications of boronic acids is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are significant in drug discovery and material science.

- Mechanism : The mechanism involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst, leading to the formation of a new C-C bond.

- Case Study : In a study by Murphy et al., it was demonstrated that arylboronic acids can be synthesized via Ir-catalyzed borylation of arenes followed by oxidative cleavage, showcasing the utility of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in synthesizing complex organic molecules .

2.2. Medicinal Chemistry

Boronic acids have gained attention for their role in developing inhibitors for various biological targets.

- Example : The compound has been explored as a potential inhibitor for proteasome activity, which is crucial in cancer therapy. Its ability to interact with specific enzymes makes it a candidate for further development as an anticancer agent.

3.1. Polymer Chemistry

Boronic esters can be utilized in creating smart materials due to their sensitivity to environmental changes, such as pH or glucose levels.

- Application : Research has shown that this compound can be incorporated into polymer matrices to develop responsive drug delivery systems .

4.1. Deboronative Functionalization

Recent studies have highlighted the use of boronic esters in deboronative functionalization, which allows for the modification of existing compounds without extensive synthetic routes.

- Methodology : A radical approach has been employed for protodeboronation, enabling transformations that were previously challenging .

Comparative Data Table

The following table summarizes some key properties and applications of this compound compared to other similar compounds:

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | C12H15BBrClF | Cross-coupling reactions, medicinal chemistry |

| 4-Chloro-3-methoxyphenylboronic acid | C10H12BClO2 | Drug development, polymer chemistry |

| 2-Fluoro-4-methoxyphenylboronic acid | C10H12BFO2 | Sensor applications, material science |

作用机制

The mechanism of action of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. The boronate complex undergoes transmetalation with the palladium species, followed by reductive elimination to form the desired biaryl product . The presence of the bromine, chlorine, and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

相似化合物的比较

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester can be compared with other similar compounds, such as:

4-Bromo-2-fluorophenylboronic acid pinacol ester: Lacks the chlorine substituent, which may affect its reactivity and selectivity in certain reactions.

3-Chloro-2-fluorophenylboronic acid pinacol ester: Lacks the bromine substituent, which can influence its chemical properties and applications.

4-Carboxy-2-fluorophenylboronic acid pinacol ester:

The unique combination of bromine, chlorine, and fluorine substituents in this compound makes it a valuable compound for various chemical and industrial applications .

生物活性

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a therapeutic agent in various biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H15BBrClF2O2

- Molecular Weight : 303.50 g/mol

- CAS Number : 2246613-77

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding. These compounds often act as enzyme inhibitors or modulators by targeting specific proteins involved in disease processes.

Target Proteins

- Urease : This compound has been shown to inhibit urease, an enzyme crucial for nitrogen metabolism in certain bacteria and plants. The inhibition is stronger at acidic pH levels, suggesting potential applications in antimicrobial therapies .

- Androgen Receptors : Research indicates that boronic acids can serve as bioisosteres for nitro groups in antiandrogen therapies for prostate cancer, demonstrating promising antiproliferative activity against androgen-dependent prostate cancer cell lines .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Prostate Cancer Study : A series of compounds including this compound were evaluated for their antiproliferative effects against the LAPC-4 prostate cancer cell line. Results indicated that modifications on the boronic acid structure significantly influenced biological activity, with certain derivatives showing enhanced potency .

- Urease Inhibition Studies : In vitro studies demonstrated that this compound was one of the most effective inhibitors of urease among tested boron compounds, highlighting its potential as a therapeutic agent in managing conditions associated with urease-producing pathogens .

Discussion

The biological activity of this compound underscores its potential as a versatile therapeutic agent. Its ability to inhibit key enzymes and modulate receptor activity positions it as a candidate for further research in drug development, particularly for cancer and infectious diseases.

属性

IUPAC Name |

2-(4-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRYNAIBXBRXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。